molecular formula C19H17ClFNO3S2 B2812887 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole CAS No. 850927-42-3

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole

Cat. No. B2812887
M. Wt: 425.92
InChI Key: XIFXDHNWTXHFMA-UHFFFAOYSA-N
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Description

The compound “4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted with various functional groups including a 4-chlorophenylsulfonyl group, a 4-fluorophenyl group, and an isobutylthio group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazole ring, followed by the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the various functional groups. The oxazole ring is aromatic and planar, while the phenyl rings attached to the sulfonyl and fluorine atoms would add to the compound’s overall aromaticity. The isobutylthio group would likely add some steric bulk to the molecule.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could potentially undergo substitution reactions, and the oxazole ring could potentially participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonyl group and the nonpolar isobutylthio group. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form.


Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and optimizing its synthesis for large-scale production.


properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXDHNWTXHFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole

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